

Technical Guide: Water Solubility of 2-Methyldecanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyldecanal

Cat. No.: B1664147

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility of **2-Methyldecanal**, a key fragrance and flavoring ingredient. This document collates available quantitative data, details relevant experimental methodologies for solubility determination, and presents this information in a format accessible to researchers, scientists, and professionals in drug development.

Physicochemical Properties of 2-Methyldecanal

A summary of the key physicochemical properties of **2-Methyldecanal** is presented in Table 1. Understanding these properties is crucial for predicting its behavior in aqueous and non-aqueous environments, which is fundamental in formulation development and environmental fate assessment.

Table 1: Physicochemical Data for **2-Methyldecanal**

Property	Value	Reference
Water Solubility	16 mg/L at 20°C	[1][2]
Molecular Formula	C ₁₁ H ₂₂ O	[3][4]
Molecular Weight	170.29 g/mol	[3]
Physical State	Colorless liquid	[2][3]
Density	0.819 g/cm ³	[1]
Vapor Pressure	0.102 mmHg at 25°C	[1]
LogP (Octanol-Water Partition Coefficient)	3.572 - 4.5	[1][2]
Boiling Point	222.5 °C at 760 mmHg	[1]
Melting Point	-2°C (estimate)	[1]

Experimental Protocols for Water Solubility Determination

The determination of water solubility for sparingly soluble substances like **2-Methyldecanol** requires precise and reliable experimental methods. The OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105, provides standardized methods for this purpose.[5][6][7][8] Given the low water solubility of **2-Methyldecanol** (16 mg/L, which is equivalent to 0.016 g/L), the Column Elution Method or the Shake Flask Method are the most appropriate techniques. For hydrophobic liquids, the Slow-Stirring Method is also a highly relevant and reliable technique to avoid the formation of emulsions.[9][10]

Shake Flask Method (OECD 105)

This method is considered the "gold standard" for determining the solubility of substances with solubilities above 10⁻² g/L, but it can be adapted for lower solubilities with sensitive analytical techniques.[11]

Principle: An excess amount of the test substance is agitated in water at a constant temperature for a prolonged period to achieve equilibrium. The concentration of the substance

in the aqueous phase is then determined after separation of the undissolved material.

Detailed Methodology:

- Preparation of the Test Solution:
 - An excess amount of **2-Methyldecanal** is added to a flask containing a known volume of purified water (e.g., deionized or distilled). The excess is crucial to ensure that a saturated solution is formed.
 - The flask is sealed to prevent evaporation of the volatile aldehyde.
- Equilibration:
 - The flask is agitated at a constant temperature (e.g., 20 ± 0.5 °C) using a mechanical shaker or magnetic stirrer.
 - The agitation is continued for a sufficient time to reach equilibrium. A preliminary test is often conducted to determine the time required to reach a plateau in concentration (typically 24 to 48 hours for sparingly soluble substances).
- Phase Separation:
 - After equilibration, the mixture is allowed to stand at the test temperature to allow for the separation of undissolved **2-Methyldecanal**.
 - To ensure complete removal of undissolved droplets, the aqueous phase is centrifuged at a high speed.
- Analysis:
 - A sample of the clear, saturated aqueous solution is carefully withdrawn.
 - The concentration of **2-Methyldecanal** in the sample is determined using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS), or high-performance liquid chromatography (HPLC).

- The analytical method must be calibrated with standard solutions of **2-Methyldecanal** of known concentrations.

Column Elution Method (OECD 105)

This method is specifically designed for substances with low water solubility (less than 10^{-2} g/L).[11][12]

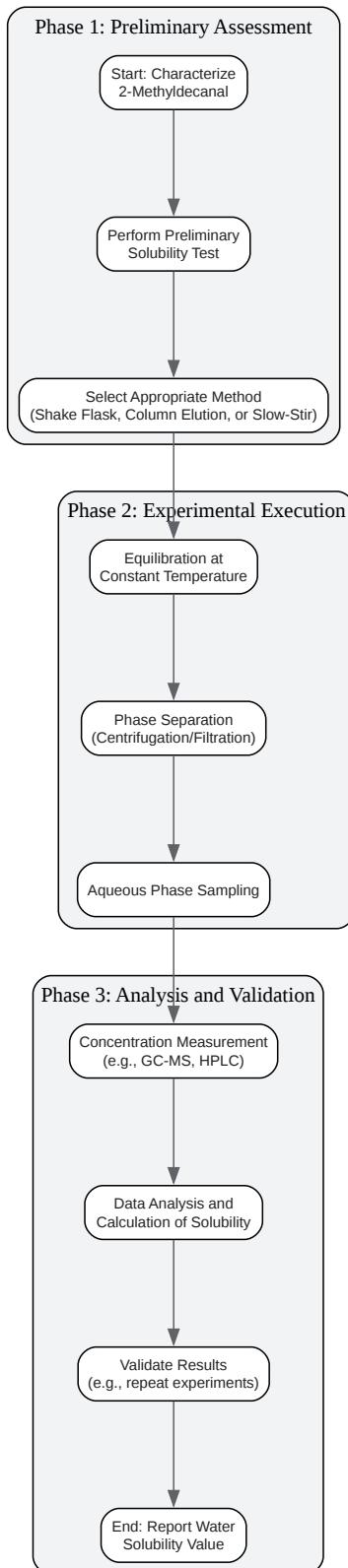
Principle: A solid support material in a column is coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.

Detailed Methodology:

- **Column Preparation:**
 - An inert carrier material (e.g., glass beads, silica gel) is coated with an excess of **2-Methyldecanal**. This is typically done by dissolving the aldehyde in a volatile solvent, mixing it with the carrier, and then evaporating the solvent.
 - The coated carrier material is packed into a chromatography column.
- **Elution:**
 - Purified water is passed through the column at a low and constant flow rate. The temperature of the column is maintained at the desired level (e.g., 20 ± 0.5 °C).
- **Sample Collection and Analysis:**
 - The eluate is collected in fractions.
 - The concentration of **2-Methyldecanal** in each fraction is determined using a sensitive analytical method (e.g., GC-MS or HPLC).
 - The analysis is continued until the concentration of **2-Methyldecanal** in the eluate becomes constant over several consecutive fractions. This plateau concentration is taken as the water solubility.

Slow-Stirring Method

This method is particularly suitable for hydrophobic liquids like **2-Methyldecanal** as it minimizes the formation of micro-emulsions that can lead to erroneously high solubility values. [\[9\]](#)[\[10\]](#)


Principle: A small amount of the test substance is stirred slowly in a large volume of water for an extended period to allow for gentle and true equilibration between the two phases.

Detailed Methodology:

- Apparatus Setup:
 - A large, sealed vessel is filled with a known volume of purified water.
 - A magnetic stirrer is used, and the stirring speed is set to be very slow, creating a gentle vortex at the surface of the water without breaking the interface between the water and the test substance.
- Equilibration:
 - A small amount of **2-Methyldecanal** is carefully added to the surface of the water.
 - The mixture is stirred slowly at a constant temperature for an extended period, which can range from several days to weeks, to ensure true equilibrium is reached.
- Sampling and Analysis:
 - Samples of the aqueous phase are taken periodically from a sampling port located away from the interface with the undissolved aldehyde.
 - The concentration of **2-Methyldecanal** in the aqueous samples is determined using a highly sensitive analytical method.
 - Equilibrium is considered to be reached when consecutive measurements show no significant change in concentration.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the water solubility of a compound like **2-Methyldecanal**, from initial assessment to final data analysis.

[Click to download full resolution via product page](#)

Caption: Logical workflow for determining the water solubility of **2-Methyldecanal**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyldecanal | lookchem [lookchem.com]
- 2. 2-METHYL DECANAL CAS#: 19009-56-4 [chemicalbook.com]
- 3. 2-METHYL DECANAL | 19009-56-4 [chemicalbook.com]
- 4. CAS 19009-56-4: 2-Methyldecanal | CymitQuimica [cymitquimica.com]
- 5. filab.fr [filab.fr]
- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. eCFR :: 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method. [ecfr.gov]
- To cite this document: BenchChem. [Technical Guide: Water Solubility of 2-Methyldecanal]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1664147#2-methyldecanal-water-solubility\]](https://www.benchchem.com/product/b1664147#2-methyldecanal-water-solubility)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com